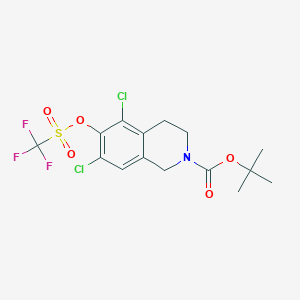

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Chlorine Atoms: Chlorination of the isoquinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Trifluoromethylsulfonyl Oxy Group: This step involves the reaction of the chlorinated isoquinoline with trifluoromethanesulfonic anhydride in the presence of a base like pyridine.

tert-Butyl Ester Formation: The final step includes the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms and the trifluoromethylsulfonyl oxy group can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoquinoline core, to yield different oxidation states and functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include various substituted isoquinolines, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

In chemistry, tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile component in various chemical processes.

作用机制

The mechanism of action of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

相似化合物的比较

Similar Compounds

- tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 5,7-dichloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 5,7-dichloro-6-((methylsulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its trifluoromethylsulfonyl oxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

生物活性

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 851784-78-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Chemical Formula : C15H16Cl2F3NO5S

- Molecular Weight : 450.25 g/mol

- IUPAC Name : this compound

The structural features include dichloro and trifluoromethyl groups, which may contribute to its biological activity by enhancing lipophilicity or altering receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Isoquinoline derivatives have been studied for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as the modulation of signaling pathways.

- Antibacterial Properties : Some studies suggest that isoquinoline derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound may interact with signaling pathways such as MAPK or PI3K/Akt, which are critical in regulating cell growth and survival.

- Interaction with DNA : Some isoquinoline derivatives can intercalate DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds. For example:

-

Antitumor Activity Study :

- A study published in Molecules indicated that certain isoquinoline derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the micromolar range .

- The study suggested that these compounds induce apoptosis through the activation of caspase pathways.

-

Antibacterial Study :

- Research conducted on a series of isoquinoline derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

- The mechanism was attributed to disruption of bacterial cell membrane integrity.

- Anti-inflammatory Study :

Summary Table of Biological Activities

属性

IUPAC Name |

tert-butyl 5,7-dichloro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2F3NO5S/c1-14(2,3)25-13(22)21-5-4-9-8(7-21)6-10(16)12(11(9)17)26-27(23,24)15(18,19)20/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDWDOPCPUOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)OS(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-78-6 | |

| Record name | tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742FGD7JS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。